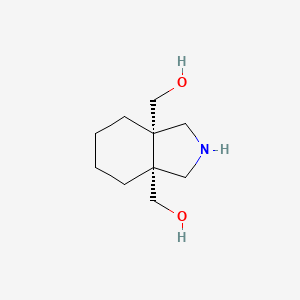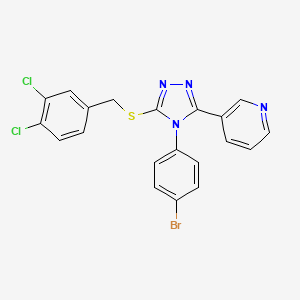
2'-Hydroxy-3',4,5'-trichlorochalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Hydroxy-3’,4,5’-trichlorochalcone is a chemical compound with the molecular formula C15H9Cl3O2 and a molecular weight of 327.59 g/mol . It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3’,4,5’-trichlorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3,4,5-trichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2’-Hydroxy-3’,4,5’-trichlorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2’-Hydroxy-3’,4,5’-trichlorochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-3’,4,5’-trichlorobenzophenone or 2’-hydroxy-3’,4,5’-trichlorobenzoic acid.
Reduction: Formation of 2’-hydroxy-3’,4,5’-trichlorochalcone alcohol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
科学的研究の応用
2’-Hydroxy-3’,4,5’-trichlorochalcone has several scientific research applications, including:
作用機序
The mechanism of action of 2’-Hydroxy-3’,4,5’-trichlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, scavenge free radicals to exert antioxidant effects, and disrupt microbial cell membranes to exhibit antimicrobial activity . The specific molecular targets and pathways depend on the biological context and the type of activity being investigated.
類似化合物との比較
Similar Compounds
- 2’-Hydroxy-4’,6’-dimethyl-2-chlorochalcone
- 2’-Hydroxy-4’,6’-dimethyl-4-chlorochalcone
- 2’-Hydroxy-3’,4,6’-trimethoxychalcone
Uniqueness
2’-Hydroxy-3’,4,5’-trichlorochalcone is unique due to the presence of three chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can affect its planarity, electronic properties, and interactions with biological targets .
特性
分子式 |
C15H9Cl3O2 |
|---|---|
分子量 |
327.6 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-1-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-4-1-9(2-5-10)3-6-14(19)12-7-11(17)8-13(18)15(12)20/h1-8,20H/b6-3+ |
InChIキー |
WWLYABRIEBRVJG-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12046456.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)

![Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate](/img/structure/B12046479.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)
![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)
